1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3,4-Dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative notable for its role as a key intermediate in the synthesis of ibrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor used in oncology . The compound features a 3,4-dimethylphenyl group at the 1-position and a 4-phenoxyphenylamine moiety at the 4-position. Its structural framework is shared with numerous analogs investigated for kinase inhibition, antiparasitic activity, and covalent targeting. This article compares its properties with structurally and functionally related compounds, emphasizing substituent effects on biological activity, selectivity, and synthetic routes.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O/c1-17-8-11-20(14-18(17)2)30-25-23(15-28-30)24(26-16-27-25)29-19-9-12-22(13-10-19)31-21-6-4-3-5-7-21/h3-16H,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGMPCUWINVTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethylphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.
Attachment of the 4-phenoxyphenyl group: This can be done using nucleophilic substitution reactions or other coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. Specifically, 1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study Example :
A study published in Cancer Letters demonstrated that this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The IC50 value was determined to be significantly lower than that of traditional chemotherapeutic agents, suggesting enhanced efficacy with potentially reduced side effects .
Neuroprotective Effects
The compound has also shown promise in neuroprotection. Its ability to modulate neuroinflammatory responses makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study Example :
In a preclinical trial reported in Neuropharmacology, this compound was administered to animal models exhibiting neurodegenerative symptoms. Results indicated a marked reduction in neuroinflammation and improved cognitive function compared to control groups .
Data Table: Summary of Findings
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activity.
Comparison with Similar Compounds
Key Findings and Implications
Substituent-Driven Selectivity: Bulky groups (e.g., tert-butyl in 1NA-PP1) enhance kinase isoform selectivity by steric exclusion from non-target binding sites . Electron-withdrawing groups (e.g., chloro in PP2) improve hydrophobic interactions with kinase ATP pockets .
Pharmacological Versatility: The 4-phenoxyphenyl group in the target compound and 7e () may enhance solubility and bioavailability compared to purely hydrophobic substituents .
Synthetic Challenges :
- Microwave-assisted synthesis () and transition metal catalysis () are critical for achieving high yields in complex derivatives.
Biological Activity
1-(3,4-dimethylphenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H21N5O
- CAS Number : 890885-18-4
The compound exhibits various biological activities primarily through its interaction with specific molecular targets involved in cell signaling and proliferation. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly in pathways associated with cancer cell growth and survival. It targets specific kinases that are pivotal in oncogenic signaling pathways.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating intrinsic and extrinsic apoptotic pathways.
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of the compound on HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 8 µM. The mechanism was linked to the activation of caspase-dependent pathways leading to apoptosis.
Case Study 2: Inhibition of Pro-inflammatory Cytokines
In a model assessing the anti-inflammatory properties, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels in RAW264.7 macrophages. This suggests its potential use in treating inflammatory diseases.
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound alongside analogs. Notable findings include:
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For instance, modifications to the phenoxy group enhance kinase inhibitory effects.
- In Vivo Studies : Animal models have shown promising results where administration of the compound led to tumor regression in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
